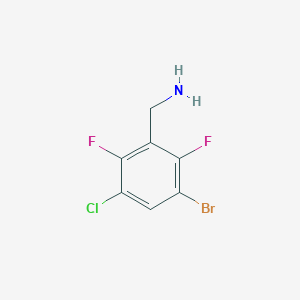
3-Cyclopropyl-4-methylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-4-methylanisole is an organic compound with a unique structure that includes a cyclopropyl group attached to a methylanisole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-methylanisole typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylanisole with a cyclopropylating agent under specific conditions. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of reagents and conditions would be tailored to ensure scalability and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-4-methylanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl-4-methoxybenzaldehyde.
Reduction: Formation of cyclopropyl-4-methylanisole alcohols.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-4-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-4-methylanisole involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methylanisole core can participate in aromatic interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylanisole: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylbenzene: Similar cyclopropyl group but lacks the methoxy group, leading to different reactivity.
Uniqueness
3-Cyclopropyl-4-methylanisole is unique due to the combination of the cyclopropyl and methylanisole moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-cyclopropyl-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-10(12-2)7-11(8)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
XXJURILKLDMGKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
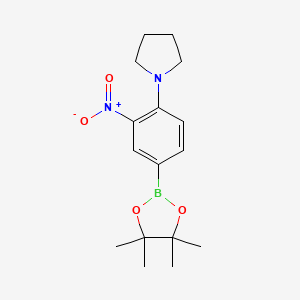
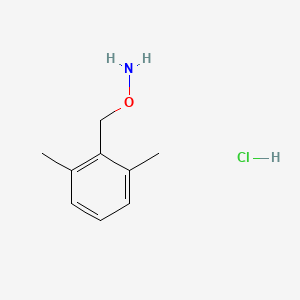
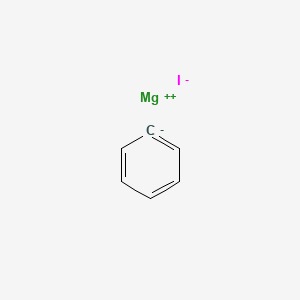
![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
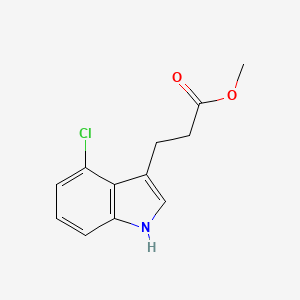
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
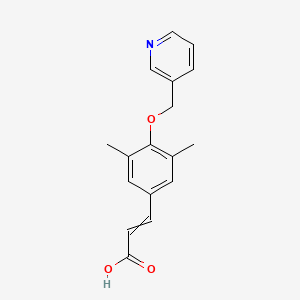
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
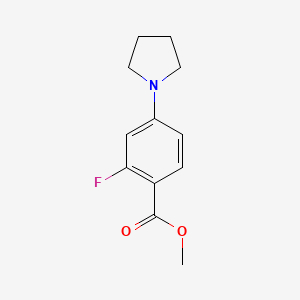
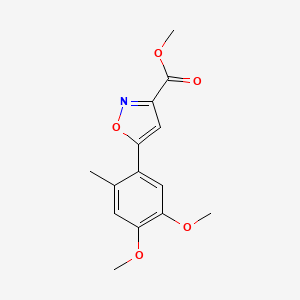
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
